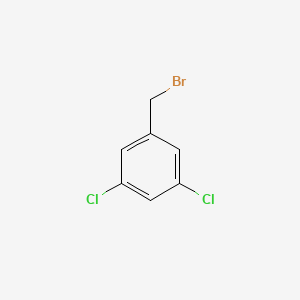

1-(Bromomethyl)-3,5-dichlorobenzene

Description

Contextual Significance of Halogenated Benzyl (B1604629) Bromides in Organic Chemistry

Halogenated benzyl bromides are a class of organic compounds that play a crucial role as reagents and building blocks in organic synthesis. These compounds are derivatives of toluene (B28343) where the methyl group is brominated and the aromatic ring is substituted with one or more halogen atoms. The presence of the benzyl bromide moiety provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of the substituted benzyl group into various molecular frameworks. wikipedia.orgucalgary.ca This reactivity is fundamental to the construction of complex organic molecules.

The halogen atoms on the benzene (B151609) ring serve several purposes. They can act as blocking groups, directing subsequent reactions to specific positions on the ring. Furthermore, these halogens can be transformed into other functional groups through various cross-coupling reactions, significantly increasing the synthetic utility of the parent molecule. Benzyl halides are noted as common reagents in the synthesis of pharmaceuticals and are essential in various organic reactions, including cross-coupling. wisdomlib.org

The stability of the benzyl radical, due to resonance stabilization with the adjacent aromatic ring, makes benzylic C-H bonds weaker than typical sp³ hybridized C-H bonds. libretexts.org This facilitates radical halogenation at the benzylic position, a key step in the synthesis of many benzyl bromides. ucalgary.ca The resulting benzylic halides readily participate in nucleophilic substitution reactions (SN1 and SN2), making them valuable intermediates. libretexts.org

Overview of Research Trajectories for 1-(Bromomethyl)-3,5-dichlorobenzene

Current research involving this compound is primarily focused on its application as a versatile building block in organic synthesis. The compound's utility stems from its reactive bromomethyl group, which readily undergoes nucleophilic substitution, and the two chlorine atoms on the aromatic ring that can participate in various coupling reactions.

One significant area of investigation is its use in the synthesis of novel pharmaceutical and agrochemical compounds. The 3,5-dichlorophenyl motif is a key structural element in a number of biologically active molecules. For instance, 1-bromo-3,5-dichlorobenzene (B43179) is a known precursor for the production of fungicides. google.com The ability to introduce this moiety into larger, more complex structures via the reactive bromomethyl handle of this compound is of considerable interest to medicinal and agricultural chemists.

Another research trajectory involves the use of this compound in materials science. The rigid, halogenated aromatic core of the molecule can be incorporated into polymers and other materials to impart specific properties, such as thermal stability and flame retardancy. The precise substitution pattern of the dichlorobenzene ring allows for the controlled synthesis of well-defined macromolecular architectures.

Furthermore, the compound is utilized in fundamental studies of reaction mechanisms. The influence of the two chlorine atoms on the reactivity of the benzylic bromide provides a model system for investigating electronic and steric effects in nucleophilic substitution and other reactions.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 7778-01-0 |

| Molecular Formula | C₇H₅BrCl₂ |

| Molecular Weight | 239.92 g/mol |

| Appearance | Solid |

| Boiling Point | 260.852°C at 760 mmHg |

| Flash Point | 126.2 ± 13.3 °C |

| Density | 1.7 ± 0.1 g/cm³ |

| Refractive Index | 1.597 |

This data is compiled from various chemical suppliers and databases. echemi.combldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-3,5-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJIGYSODYOMGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503378 | |

| Record name | 1-(Bromomethyl)-3,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7778-01-0 | |

| Record name | 1-(Bromomethyl)-3,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-3,5-dichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Bromomethyl 3,5 Dichlorobenzene

Direct Benzylic Bromination Approaches

Direct benzylic bromination of 3,5-dichlorotoluene (B1293413) is a primary method for synthesizing 1-(bromomethyl)-3,5-dichlorobenzene. This approach involves the selective bromination of the methyl group attached to the benzene (B151609) ring.

Radical Halogenation utilizing N-Bromosuccinimide (NBS) Systems

Radical halogenation using N-Bromosuccinimide (NBS) is a widely employed method for benzylic bromination. organic-chemistry.orglibretexts.org This reaction, often referred to as the Wohl-Ziegler reaction, utilizes NBS as a source of bromine radicals. masterorganicchemistry.com The process is typically initiated by light or a radical initiator. libretexts.org NBS is favored because it provides a low, constant concentration of bromine, which helps to minimize side reactions like electrophilic addition to the aromatic ring. libretexts.orgyoutube.com The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. masterorganicchemistry.com The stability of the resulting benzylic radical makes this position particularly susceptible to bromination. masterorganicchemistry.com

Initiator-Mediated Benzylic Functionalization (e.g., Benzoyl Peroxide)

To facilitate the formation of bromine radicals, initiators such as benzoyl peroxide are often used in conjunction with NBS. newera-spectro.comchemicalbook.com Benzoyl peroxide readily undergoes homolytic cleavage upon heating to generate radicals, which then initiate the chain reaction. newera-spectro.com The use of an initiator like benzoyl peroxide can significantly improve the efficiency and yield of the benzylic bromination. newera-spectro.comchemicalbook.com Kinetic studies have shown that the reaction order is influenced by both the substrate and the initiator concentration. newera-spectro.com Continuous addition of NBS slurry has been shown to minimize the formation of impurities and byproducts by maintaining a low concentration of bromine in the solution. scientificupdate.com

Influence of Reaction Solvents on Synthetic Efficiency

The choice of solvent plays a critical role in the efficiency of benzylic bromination. Solvents like 1,2-dichlorobenzene (B45396) and (trifluoromethyl)benzene have been found to be effective for these reactions. researchgate.net Research has demonstrated that conducting the benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester in 1,2-dichlorobenzene leads to a higher isolated yield and shorter reaction time compared to the classic Wohl-Ziegler procedure in carbon tetrachloride. researchgate.net (Trifluoromethyl)benzene has also been identified as a suitable alternative to carbon tetrachloride, a solvent that has been largely phased out due to toxicity concerns. masterorganicchemistry.com

Indirect Synthetic Pathways

Indirect routes to this compound offer alternative synthetic strategies, particularly when the direct bromination of 3,5-dichlorotoluene is not feasible or efficient.

Isomerization-Based Route from Monobromodichlorobenzene Isomers

An alternative approach involves the isomerization of monobromodichlorobenzene isomers to produce 1-bromo-3,5-dichlorobenzene (B43179). google.com This process is typically carried out in the presence of an aluminum halide catalyst at elevated temperatures. google.com While this method yields a different isomer of bromodichlorobenzene, it highlights the potential of isomerization reactions in accessing specific substitution patterns on the benzene ring. There are six structural isomers of monobromodichlorobenzene. vedantu.com

Multi-Step Conversions from Aromatic Precursors (e.g., 3,5-dichlorotoluene)

This compound can be synthesized from 3,5-dichlorotoluene through a multi-step process. One common method is the radical bromination of 3,5-dichlorotoluene. nih.gov This reaction is often initiated by light or a radical initiator. nih.gov Another multi-step synthesis starts from 3,5-diaminotoluene, which undergoes diazotization and chlorination to form 3,5-dichlorotoluene. google.com This is then followed by benzylic bromination. A different pathway begins with acetanilide, which is chlorinated and then deacetylated. The resulting dichlorophenyl acetamide (B32628) is then brominated and the amino group is subsequently removed to yield 1-bromo-3,5-dichlorobenzene. google.com

Table 1: Summary of Synthetic Approaches for this compound

| Approach | Method | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Direct Benzylic Bromination | Radical Halogenation | N-Bromosuccinimide (NBS), light or initiator | organic-chemistry.orglibretexts.orgmasterorganicchemistry.com |

| Direct Benzylic Bromination | Initiator-Mediated Functionalization | NBS, Benzoyl Peroxide | newera-spectro.comchemicalbook.com |

| Direct Benzylic Bromination | Solvent Influence | 1,2-dichlorobenzene, (trifluoromethyl)benzene | masterorganicchemistry.comresearchgate.net |

| Indirect Synthesis | Isomerization | Monobromodichlorobenzene isomers, aluminum halide | google.com |

| Indirect Synthesis | Multi-Step Conversion | 3,5-dichlorotoluene, radical bromination | nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,2-dichlorobenzene |

| 1-bromo-3,5-dichlorobenzene |

| (Trifluoromethyl)benzene |

| 2,4-dichlorotoluene |

| 2,5-dichlorotoluene |

| 3,5-Dichlorotoluene |

| Acetanilide |

| Benzoyl peroxide |

| Methoxyimino-o-tolyl-acetic acid methyl ester |

| Monobromodichlorobenzene |

Developments in Sustainable Synthesis of 1-(Bromomethyl)-3,5-dichlorobenzenetandfonline.comnih.gov

In recent years, significant efforts have been directed towards developing more sustainable and "green" methods for chemical synthesis, and the production of this compound is no exception. These advancements focus on reducing hazardous waste, improving energy efficiency, and enhancing process safety. rsc.orgnih.gov

A key development in sustainable synthesis is the use of photochemical methods. By using visible light from sources like household compact fluorescent lamps (CFLs) or LEDs, the need for chemical radical initiators, which can be hazardous and contribute to waste, is eliminated. tandfonline.comrsc.org The light provides the energy to initiate the radical chain reaction for the benzylic bromination. This approach not only makes the process safer but can also be faster and more cost-effective. rsc.org

The combination of photochemistry with continuous flow reactor technology represents a major leap forward in sustainable synthesis. tandfonline.comchemicalbook.comacs.org Continuous flow reactors utilize small, transparent tubing, which allows for uniform irradiation of the reaction mixture, a significant advantage over batch processes where light penetration can be limited. chemicalbook.com This leads to better process control, higher selectivity, and improved safety, as only small volumes of the reaction mixture are present in the reactor at any given time. nih.govchemicalbook.com Furthermore, these systems can be easily scaled up by simply running the reactor for longer periods. tandfonline.comacs.org

The choice of solvent is another critical aspect of green chemistry. Traditional solvents for benzylic bromination, such as carbon tetrachloride, are toxic and environmentally harmful. researchgate.net Modern sustainable methods often employ greener solvents like acetonitrile (B52724) or, in some intensified processes, can even be performed without any organic solvent. rsc.orgtandfonline.com For example, a continuous flow process for the photochemical benzylic bromination of toluene (B28343) derivatives has been developed that uses in-situ generated bromine from sodium bromate (B103136) and hydrobromic acid, completely eliminating the need for an organic solvent and significantly reducing the process mass intensity (PMI). rsc.orgchemicalbook.com Another approach describes the photocatalytic oxidative bromination of 2,6-dichlorotoluene (B125461) using hydrogen peroxide and hydrobromic acid in a microchannel reactor, achieving high conversion and yield in a safe and green manner. nih.gov

The table below details parameters from studies on the sustainable benzylic bromination of dichlorotoluene derivatives, illustrating the conditions applicable for the synthesis of this compound.

Table 2: Sustainable Synthesis Parameters for Benzylic Bromination of Dichlorotoluenes

| Method | Reagents | Solvent | Temperature | Residence Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Photochemical Continuous Flow | N-Bromosuccinimide, CFL lamp | Acetonitrile | 25-80 °C | 2-20 min | Good to Excellent | tandfonline.comacs.org |

| Photochemical Continuous Flow | NaBrO3/HBr, 405 nm LEDs | None (Solvent-free) | 55 °C | ~5 min | High | rsc.orgchemicalbook.com |

| Photocatalytic Microchannel Reactor | H2O2/HBr, Light Irradiation | Not specified | Optimal | Not specified | 91.4% (for 2,6-Dichlorobenzyl bromide) | nih.gov |

Mechanistic Insights and Chemical Reactivity of 1 Bromomethyl 3,5 Dichlorobenzene

Nucleophilic Substitution Reactions at the Benzylic Position

The presence of a bromomethyl group makes 1-(bromomethyl)-3,5-dichlorobenzene a potent electrophile, readily undergoing nucleophilic substitution reactions. The benzylic carbon is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide ion. These reactions typically proceed via an S_N2 mechanism, although an S_N1 pathway can be favored under specific conditions, particularly with stabilization of the resulting benzylic carbocation. quora.comacsgcipr.org

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines)

This compound readily reacts with various nitrogen-containing nucleophiles, such as primary and secondary amines, to form the corresponding N-substituted-1-(3,5-dichlorophenyl)methanamines. These reactions are fundamental in the synthesis of a diverse array of compounds with potential biological activity. For instance, the reaction with piperazine (B1678402) derivatives via a Mannich-type reaction has been employed to synthesize compounds with anti-inflammatory properties. nih.govresearchgate.net

The reaction with amines generally follows a second-order kinetic profile, consistent with an S_N2 mechanism. researchgate.net The nucleophilic nitrogen atom attacks the electrophilic benzylic carbon, leading to the formation of a new carbon-nitrogen bond and the expulsion of the bromide ion. The rate of this reaction is influenced by the nature of the amine; electron-donating groups on the amine enhance its nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect. researchgate.net

| Nucleophile (Amine) | Product | Reaction Type |

| Primary Amine (R-NH₂) | N-(3,5-Dichlorobenzyl)-R-amine | S_N2 |

| Secondary Amine (R₂NH) | N-(3,5-Dichlorobenzyl)-R₂-amine | S_N2 |

| Substituted Piperazine | 5-(3,5-Dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiazole-2-thione | Mannich Reaction |

Table 1: Examples of Reactions with Nitrogen-Containing Nucleophiles

Reactions with Oxygen-Containing Nucleophiles (e.g., Alcohols)

In a similar fashion to nitrogen nucleophiles, oxygen-containing nucleophiles like alcohols and phenoxides can react with this compound to form ethers. This classic transformation, known as the Williamson ether synthesis, involves the deprotonation of the alcohol to form a more potent alkoxide nucleophile, which then displaces the bromide from the benzylic position in an S_N2 reaction. lumenlearning.commasterorganicchemistry.comlibretexts.org

The efficiency of the Williamson ether synthesis is dependent on the reaction conditions, including the choice of base and solvent. Strong bases such as sodium hydride are often used to ensure complete formation of the alkoxide. The choice of a suitable solvent is also crucial to facilitate the reaction.

| Nucleophile (Alcohol/Phenoxide) | Product | Reaction Type |

| Alcohol (R-OH) | 3,5-Dichlorobenzyl ether (R-O-CH₂-C₆H₃Cl₂) | Williamson Ether Synthesis (S_N2) |

| Phenoxide (Ar-O⁻) | Aryl 3,5-dichlorobenzyl ether (Ar-O-CH₂-C₆H₃Cl₂) | Williamson Ether Synthesis (S_N2) |

Table 2: Examples of Reactions with Oxygen-Containing Nucleophiles

Catalytic Approaches for Carbon-Carbon Bond Formation via Aromatic Halogens

While the benzylic bromide is the more reactive site for nucleophilic attack, the chlorine atoms on the aromatic ring can participate in carbon-carbon bond-forming reactions under catalytic conditions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for creating new C-C bonds. nobelprize.org

In the context of this compound, selective coupling at the less reactive C-Cl bonds can be achieved. For instance, a highly selective Suzuki coupling of the C-Br bond in halomethyl bromobenzenes has been reported, suggesting that the C-Cl bonds could potentially be targeted under different catalytic systems or with more reactive coupling partners. nih.gov Such reactions would typically involve the oxidative addition of the aryl chloride to a low-valent palladium catalyst, followed by transmetalation with an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) and subsequent reductive elimination to furnish the cross-coupled product. nobelprize.org

| Coupling Reaction | Coupling Partner | Catalyst System | Potential Product |

| Suzuki Coupling | Arylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | 1-(Bromomethyl)-3-aryl-5-chlorobenzene |

| Heck Reaction | Alkene | Palladium catalyst | 1-(Bromomethyl)-3-chloro-5-vinylbenzene derivative |

| Sonogashira Coupling | Terminal alkyne | Palladium/Copper catalyst | 1-(Bromomethyl)-3-alkynyl-5-chlorobenzene |

Table 3: Potential Catalytic C-C Bond Formation Reactions

Electronegativity and Polarity Effects on Reaction Pathways

The reactivity of this compound is significantly influenced by the electronic properties of the chlorine substituents and the polarity of the reaction medium. The two chlorine atoms are strongly electron-withdrawing groups, which exert a powerful -I (negative inductive) effect. researchgate.net This effect decreases the electron density on the benzene (B151609) ring and, to a lesser extent, on the benzylic carbon. This electron withdrawal deactivates the aromatic ring towards electrophilic substitution but activates the benzylic carbon towards nucleophilic attack by making it more electrophilic.

The stability of the transition state in nucleophilic substitution reactions is also affected by these electronic factors. For an S_N2 reaction, the electron-withdrawing nature of the chlorine atoms can stabilize the transition state by delocalizing the developing negative charge. In a potential S_N1 pathway, the stability of the benzylic carbocation intermediate would be a key factor. While benzyl (B1604629) carbocations are generally stabilized by resonance, the electron-withdrawing chlorine atoms would destabilize the positive charge on the benzylic carbon, making an S_N1 pathway less favorable compared to unsubstituted benzyl bromide. quora.com

The polarity of the solvent plays a crucial role in dictating the reaction pathway. ncert.nic.in Polar protic solvents can solvate both the nucleophile and the leaving group, and can favor S_N1 reactions by stabilizing the carbocation intermediate. Polar aprotic solvents, on the other hand, are less effective at solvating anions, leading to a more "naked" and reactive nucleophile, which generally favors the S_N2 mechanism. The choice of solvent can therefore be used to modulate the reactivity and selectivity of nucleophilic substitution reactions of this compound.

Strategic Applications and Derivatization of 1 Bromomethyl 3,5 Dichlorobenzene in Advanced Chemical Science

Role as a Versatile Intermediate in Fine Chemical Synthesis

1-(Bromomethyl)-3,5-dichlorobenzene is a key intermediate in organic synthesis. sonalplasrubind.com Its utility stems from the high reactivity of the benzylic bromide, which readily participates in nucleophilic substitution reactions. This allows for the introduction of the 3,5-dichlorobenzyl moiety into a diverse range of molecular frameworks.

The synthesis of this compound itself can be achieved through various methods. One common approach involves the bromination of 3,5-dichlorotoluene (B1293413). For instance, the reaction of 3,5-dichlorotoluene with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride can yield the desired product.

Another synthetic pathway involves the Sandmeyer-type reaction of 3,5-dichloroaniline. This process typically includes diazotization of the aniline (B41778) followed by reaction with a copper(I) bromide. These synthetic routes provide access to a valuable precursor for more complex chemical structures. The compound is also known as 3,5-dichlorobenzyl bromide. echemi.com

Applications in Pharmaceutical Chemistry and Drug Discovery

The 3,5-dichlorophenyl group is a common structural motif in many biologically active compounds, making this compound a valuable starting material in pharmaceutical research and drug discovery. sonalplasrubind.com

Scaffold Construction for Novel Therapeutic Agents

In medicinal chemistry, a molecular scaffold represents the core structure of a molecule to which various functional groups can be attached. nih.gov The 3,5-dichlorobenzyl framework derived from this compound serves as a robust scaffold for the design of new therapeutic agents. sonalplasrubind.combiosynth.com Its defined three-dimensional structure allows for the systematic exploration of chemical space to optimize biological activity. nih.gov The dichlorinated phenyl ring can engage in various non-covalent interactions with biological targets, such as hydrophobic and halogen bonding, which can contribute to the potency and selectivity of a drug candidate.

Design and Synthesis of Enzyme Inhibitors

This compound has been identified as a lead compound in the development of inhibitors for several enzymes implicated in disease processes. biosynth.com These include enzymes involved in the degradation of cartilage and inflammatory pathways.

Aggrecanase and Proteoglycanases: In conditions like osteoarthritis, enzymes such as aggrecanase and other proteoglycanases are responsible for the breakdown of aggrecan, a key component of cartilage. nih.govnih.gov this compound has been shown to inhibit these enzymes, suggesting its potential as a therapeutic agent for osteoarthritis. biosynth.com

Matrix Metalloproteinase-1 (MMP-1) and Tumor Necrosis Factor-alpha (TNF-α): This compound has also demonstrated inhibitory activity against MMP-1, an enzyme involved in tissue remodeling, and TNF-α, a pro-inflammatory cytokine. biosynth.com Inhibition of these targets can be beneficial in various inflammatory and degenerative diseases.

Investigation of Anti-inflammatory Modulators

The anti-inflammatory properties of compounds derived from this compound are linked to their ability to modulate key inflammatory pathways. biosynth.com A significant mechanism is the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov

Cyclooxygenase (COX) Enzyme Inhibition: COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov By inhibiting COX enzymes, compounds incorporating the 3,5-dichlorobenzyl moiety can exert anti-inflammatory effects. biosynth.com This makes them attractive candidates for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Stereochemical Considerations and Enantioselective Synthesis for Biological Activity

When this compound is incorporated into a larger molecule that contains a chiral center, the stereochemistry can have a profound impact on biological activity. It is a common principle in pharmacology that different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.

For instance, in the context of aggrecanase and proteoglycanase inhibition, it has been noted that this compound is a racemic mixture of two enantiomers. biosynth.com One enantiomer has been found to be more potent in its inhibitory activity against these enzymes than the other. biosynth.com This highlights the importance of stereochemistry in drug design.

The development of enantioselective synthetic methods is therefore crucial for accessing the more active enantiomer and optimizing the therapeutic potential of drug candidates. nih.gov Such methods aim to produce a single enantiomer, leading to drugs with improved efficacy and potentially reduced side effects.

Utility in Agrochemical and Advanced Material Synthesis

Beyond pharmaceuticals, this compound and its precursor, 1-bromo-3,5-dichlorobenzene (B43179), are valuable intermediates in the agrochemical industry. sonalplasrubind.comgoogle.com They are used in the synthesis of fungicides and other pesticides. google.com For example, 1-bromo-3,5-dichlorobenzene is a starting material for the production of 3,5-dichloroaniline, which is a precursor for the fungicide Vinclozolin. google.com

Advanced Spectroscopic Characterization for Structural Elucidation and Purity Assessment of 1 Bromomethyl 3,5 Dichlorobenzene

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural confirmation of 1-(bromomethyl)-3,5-dichlorobenzene. These techniques provide detailed information about the chemical environment of each hydrogen and carbon atom within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and benzylic protons. Due to the symmetrical substitution pattern of the benzene (B151609) ring, two distinct signals are anticipated for the aromatic protons. The proton at the C2 position would appear as a triplet, while the two equivalent protons at the C4 and C6 positions would appear as a doublet. The benzylic protons of the bromomethyl group (-CH₂Br) would present as a singlet.

Based on the analysis of similar halogenated benzyl (B1604629) bromides, the following chemical shifts (δ) in parts per million (ppm) are predicted when using a standard solvent such as deuterated chloroform (B151607) (CDCl₃):

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (H-2) | ~7.3-7.4 | Triplet (t) | 1H |

| Aromatic (H-4, H-6) | ~7.2-7.3 | Doublet (d) | 2H |

| Benzylic (-CH₂Br) | ~4.4-4.5 | Singlet (s) | 2H |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton of the molecule. For this compound, four distinct signals are expected in the aromatic region, corresponding to the four unique carbon environments, and one signal in the aliphatic region for the benzylic carbon. The carbon atoms directly bonded to the chlorine atoms (C-3 and C-5) are expected to have a significant downfield shift due to the electronegativity of chlorine.

| Carbon Type | Predicted Chemical Shift (ppm) |

| C-1 (quaternary) | ~138-140 |

| C-2 | ~128-130 |

| C-3, C-5 (C-Cl) | ~134-136 |

| C-4, C-6 | ~126-128 |

| -CH₂Br | ~31-33 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and confirming the elemental composition of this compound. Due to the presence of bromine and chlorine isotopes, the mass spectrum of this compound will exhibit a characteristic isotopic pattern.

The molecular ion peak ([M]⁺) will appear as a cluster of peaks due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine isotopes (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This unique isotopic signature provides strong evidence for the presence of one bromine and two chlorine atoms in the molecule.

Predicted mass spectrometry data indicates the monoisotopic mass of this compound to be approximately 237.89517 Da. chemicalbook.com The fragmentation pattern in the mass spectrum would likely involve the loss of the bromine atom, leading to the formation of a stable benzyl cation, and subsequent fragmentation of the dichlorophenyl ring.

| Ion | Predicted m/z | Description |

| [M]⁺ | ~238, 240, 242 | Molecular ion cluster |

| [M-Br]⁺ | ~159, 161 | Loss of Bromine |

| [C₇H₅Cl₂]⁺ | ~159, 161 | Dichlorobenzyl cation |

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound.

Chromatographic Techniques for Separation and Quantification (e.g., Gas Chromatography)

Gas chromatography (GC) is a primary method for assessing the purity of this compound and for separating it from potential impurities, such as its isomers or starting materials from the synthesis process. A patent for the production of a related isomer, 1-bromo-3,5-dichlorobenzene (B43179), mentions the use of gas chromatographic analysis to monitor the reaction mixture, highlighting the suitability of this technique for analyzing halogenated benzene derivatives. google.com

For the analysis of this compound, a capillary GC system equipped with a flame ionization detector (FID) or a mass spectrometer (GC-MS) would be appropriate. A non-polar or medium-polarity capillary column, such as one with a phenyl-methylpolysiloxane stationary phase, would likely provide good separation of the target compound from related substances.

The operating conditions, including injector temperature, oven temperature program, and carrier gas flow rate, would need to be optimized to achieve baseline separation and accurate quantification. Purity analysis by GC typically involves comparing the peak area of the main component to the total area of all peaks in the chromatogram. For instance, a purity of >98.0% (GC) is reported by some commercial suppliers. bldpharm.com

The retention time of this compound would be specific to the analytical conditions used. By comparing the retention time with that of a certified reference standard, the identity of the compound can be confirmed, and its concentration in a sample can be accurately determined.

Computational and Theoretical Investigations of 1 Bromomethyl 3,5 Dichlorobenzene

Quantum Chemical Calculations

There is a conspicuous absence of specific research applying quantum chemical calculations, such as Density Functional Theory (DFT), to elucidate the electronic structure and predict the reactivity of 1-(bromomethyl)-3,5-dichlorobenzene. While DFT is a powerful and widely used method for such investigations, providing insights into molecular orbitals, charge distribution, and reaction mechanisms, no dedicated studies for this particular compound appear in the reviewed literature. nih.govyoutube.comnih.gov

Molecular Modeling and Simulation Studies in Biological Contexts

Similarly, the application of molecular modeling techniques like molecular docking and molecular dynamics simulations to understand the interactions of this compound within a biological context has not been documented in available scientific papers. nams-annals.inmdpi.combiointerfaceresearch.comnih.gov These methods are crucial for predicting the binding affinity and mode of interaction of small molecules with biological targets, such as proteins or nucleic acids, and are instrumental in drug discovery and toxicology studies. japsonline.com The absence of such studies for this compound means its potential biological interactions remain computationally uncharacterized.

Development of Quantitative Structure-Activity Relationships (QSAR) for Analogues

No published research could be found on the development of Quantitative Structure-Activity Relationship (QSAR) models for analogues of this compound. QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govjapsonline.com Developing such models is essential for predicting the activity of new, unsynthesized analogues and for optimizing lead compounds in drug development. nih.gov The lack of QSAR studies for derivatives of this compound indicates that the systematic exploration of this chemical space for potential biological applications has not been a focus of published research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(bromomethyl)-3,5-dichlorobenzene, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via bromination of 3,5-dichlorotoluene using reagents like N-bromosuccinimide (NBS) under radical initiation or HBr with a Lewis acid catalyst. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to achieve >97% purity. Reaction temperature (40–60°C) and stoichiometric control of brominating agents are key to minimizing byproducts like di-brominated analogs .

- Storage : Store at 0–6°C in amber vials to prevent photodegradation and thermal decomposition .

Q. How can researchers reliably characterize this compound using spectroscopic techniques?

- Analytical Workflow :

- GC-MS : Confirm molecular ion peak at m/z 240 (C7H5BrCl2<sup>+</sup>) and fragmentation patterns to distinguish from isomers like 1-bromo-2,4-dichlorobenzene .

- <sup>1</sup>H NMR : A triplet at δ 4.6–4.8 ppm (CH2Br) and aromatic singlet(s) at δ 7.4–7.6 ppm (meta-substituted Cl groups) are diagnostic .

- X-ray Crystallography : Resolve ambiguity in regiochemistry for solid-state studies .

Q. What are the primary reactivity patterns of this compound in nucleophilic substitutions?

- Mechanistic Insight : The benzylic bromide undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form derivatives. Steric hindrance from 3,5-Cl groups slows kinetics; polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–80°C) improve yields .

Advanced Research Questions

Q. How can contradictions in reported physical properties (e.g., melting point, purity) be resolved experimentally?

- Data Reconciliation : Discrepancies in melting points (e.g., 65–67°C vs. 23–24°C for related analogs) may arise from polymorphic forms or impurities. Recrystallization (ethanol/water) followed by DSC analysis can validate thermal behavior. Cross-validate purity via GC-FID and elemental analysis .

Q. What strategies mitigate competing side reactions during Suzuki-Miyaura cross-coupling of this compound?

- Optimization Framework :

- Use Pd(PPh3)4 or XPhos precatalysts to enhance selectivity for aryl boronic acid coupling over benzylic bromide displacement.

- Control base strength (K2CO3 vs. Cs2CO3) to avoid hydrolysis of the bromomethyl group.

- Monitor reaction progress via <sup>19</sup>F NMR if fluorinated partners are used .

Q. How does the electronic effect of 3,5-dichloro substitution influence radical reactivity in polymer grafting applications?

- Theoretical and Experimental Approach :

- DFT Calculations : The electron-withdrawing Cl groups reduce spin density at the benzylic position, favoring hydrogen abstraction over radical recombination.

- EPR Studies : Use TEMPO as a radical trap to quantify initiation efficiency in ATRP (atom transfer radical polymerization) systems .

Q. What are the challenges in scaling up photochemical reactions involving this compound?

- Process Considerations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.